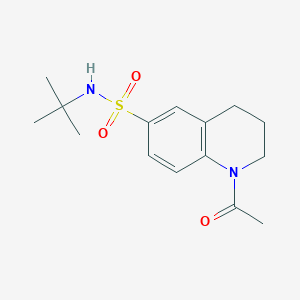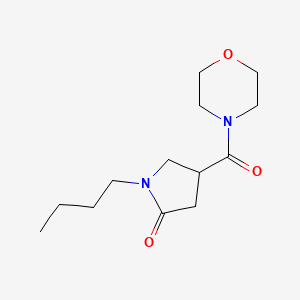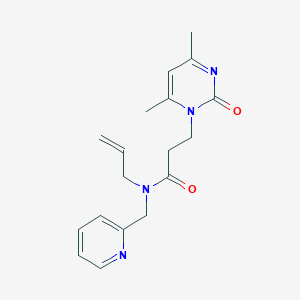
1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Overview
Description
1-Acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide, also known as TQS, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. TQS has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the progression of these diseases. In immunology, this compound has been shown to regulate the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide has several advantages for lab experiments, including its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it a suitable candidate for further research. However, this compound has some limitations, including its poor solubility in water and its instability at high temperatures.
Future Directions
There are several future directions for research on 1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the potential therapeutic applications of this compound in various fields of scientific research.
Scientific Research Applications
1-acetyl-N-(tert-butyl)-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. Some of the areas of research where this compound has been studied include cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines.
properties
IUPAC Name |
1-acetyl-N-tert-butyl-3,4-dihydro-2H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(18)17-9-5-6-12-10-13(7-8-14(12)17)21(19,20)16-15(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLEKIJHHSDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4425261.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4425266.png)
![8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4425269.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4425271.png)

![2-[(2-hydroxyethyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4425280.png)
![6-methyl-3-[(2-methylphenoxy)methyl]-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4425287.png)
![5-(4-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4425302.png)

![N-(2-methoxy-1-methylethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4425309.png)
![methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4425317.png)
![6-(2-furyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425332.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4425336.png)